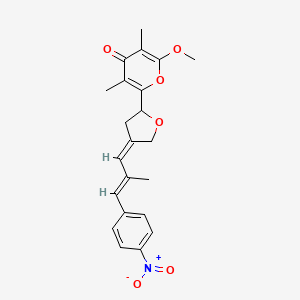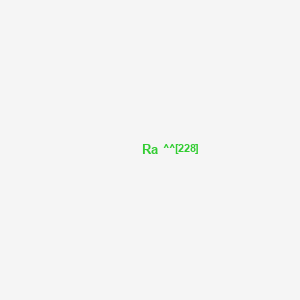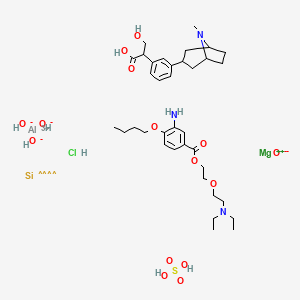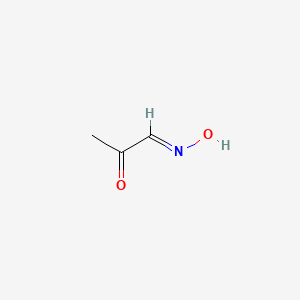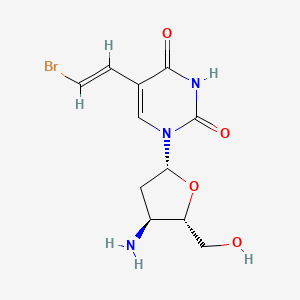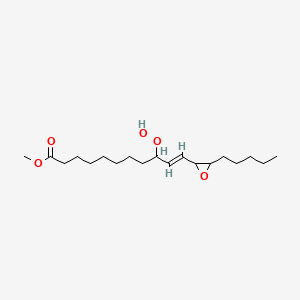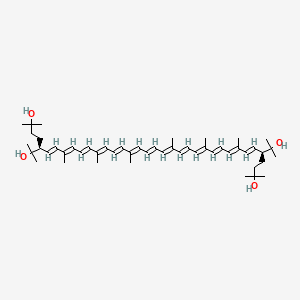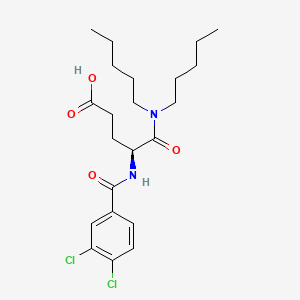
Lorglumide, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Lorglumide is a cholecystokinin (CCK) antagonist that has been studied for its potential therapeutic applications. It is a derivative of glutamic acid and has been primarily investigated for its effects on gastrointestinal motility and pancreatic secretion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lorglumide, (S)- typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Amidation: The precursor undergoes amidation to introduce the amide functional group.
Protection and Deprotection: Protective groups are used to ensure selective reactions at specific sites.
Final Coupling: The final step involves coupling the protected intermediate with the desired acid or amine to form Lorglumide, (S)-.
Industrial Production Methods
Industrial production of Lorglumide, (S)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-Lorglumide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: It is used as a tool to study cholecystokinin receptors and their role in various biochemical pathways.
Biology: Research has focused on its effects on gastrointestinal motility and pancreatic secretion.
Medicine: Potential therapeutic applications include the treatment of gastrointestinal disorders and pain management.
Industry: It is used in the development of new pharmaceuticals targeting cholecystokinin receptors.
作用机制
(S)-Lorglumide exerts its effects by antagonizing cholecystokinin receptors. It binds to these receptors, preventing the natural ligand (cholecystokinin) from activating them. This inhibition affects various physiological processes, including gastrointestinal motility and pancreatic enzyme secretion.
相似化合物的比较
Similar Compounds
Devazepide: Another cholecystokinin antagonist with similar applications.
Proglumide: A non-selective cholecystokinin antagonist used in research.
Loxiglumide: A selective cholecystokinin antagonist with similar properties.
Uniqueness
(S)-Lorglumide is unique due to its specific chiral configuration, which provides selective binding to cholecystokinin receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
118919-28-1 |
|---|---|
分子式 |
C22H32Cl2N2O4 |
分子量 |
459.4 g/mol |
IUPAC 名称 |
(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
InChI 键 |
IEKOTSCYBBDIJC-IBGZPJMESA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
手性 SMILES |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


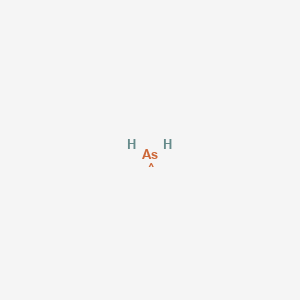
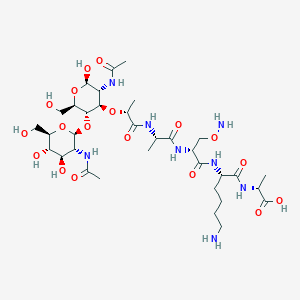
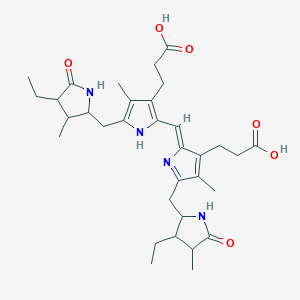
![(7E)-3-(cyclopropylmethyl)-7-[(E)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1237263.png)
